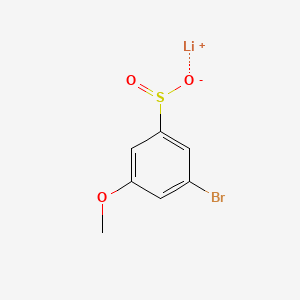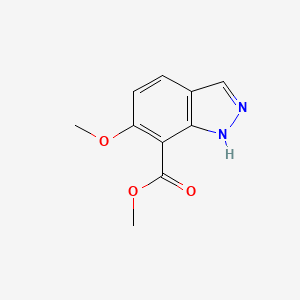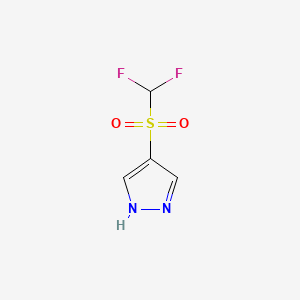
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone, also known as 5-BrMPCBI-6-S, is an organic compound with a unique structure and properties. It is a member of the family of compounds known as sulfanones, which are compounds with a sulfonyl group linked to an amide group. 5-BrMPCBI-6-S has gained attention in recent years due to its potential applications in scientific research and lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone involves the reaction of 5-bromo-2-methoxyaniline with cyclobutanecarboxaldehyde to form the corresponding imine, which is then reacted with sulfur monochloride to yield the final product.
Starting Materials
5-bromo-2-methoxyaniline, cyclobutanecarboxaldehyde, sulfur monochloride
Reaction
Step 1: 5-bromo-2-methoxyaniline is reacted with cyclobutanecarboxaldehyde in the presence of a suitable catalyst to form the corresponding imine., Step 2: The imine is then reacted with sulfur monochloride in the presence of a suitable base to yield (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone.
Mechanism Of Action
The mechanism of action of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS is not yet fully understood. However, it is known that the compound binds to the active site of DHFR and inhibits its activity. In addition, it is believed that the compound may interact with other enzymes and proteins, which could explain its potential applications in scientific research.
Biochemical And Physiological Effects
The biochemical and physiological effects of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS are not yet fully understood. However, it has been shown to inhibit the activity of DHFR, which could lead to decreased levels of purines and pyrimidines in the body. In addition, it has been shown to interact with other enzymes and proteins, which could lead to various biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to work with. In addition, it has a high yield in the synthesis reaction, which makes it a cost-effective reagent. However, it also has some limitations. For example, it is not stable in aqueous solutions, and it can be toxic if not handled properly.
Future Directions
There are several potential future directions for (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of its potential therapeutic applications. In addition, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be done to explore its potential applications in other fields such as drug discovery and materials science.
Scientific Research Applications
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds with potential therapeutic applications. It has also been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines and pyrimidines. In addition, (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used as a probe for studying the structure and dynamics of proteins.
properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(cyclobutylmethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-11-6-5-10(13)7-12(11)17(14,15)8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVLMIZTQLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
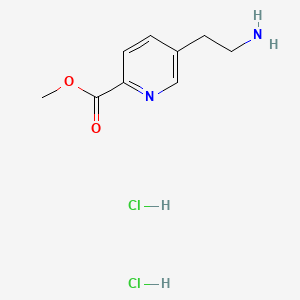
![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)

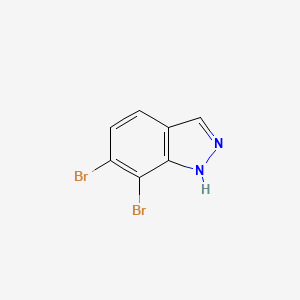

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
